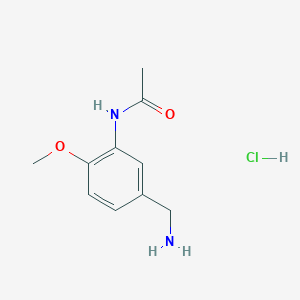

N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride

Description

N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride is a substituted acetamide derivative featuring a methoxy group at the 2-position and an aminomethyl group at the 5-position of the phenyl ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications, particularly in drug formulations requiring improved bioavailability.

Properties

IUPAC Name |

N-[5-(aminomethyl)-2-methoxyphenyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-7(13)12-9-5-8(6-11)3-4-10(9)14-2;/h3-5H,6,11H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDILCPUMFHDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)CN)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and methylamine.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-methoxybenzaldehyde and methylamine.

Reduction: The intermediate is then reduced to form 5-aminomethyl-2-methoxybenzylamine.

Acetylation: The final step involves the acetylation of 5-aminomethyl-2-methoxybenzylamine to produce N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation and substitution reactions, which are crucial for developing new compounds.

Biology

This compound is under investigation for its potential biological activities. Notable areas of research include:

- Antimicrobial Properties : Studies indicate that it may exhibit activity against various pathogens.

- Anticancer Activity : Preliminary data suggest that it could inhibit cancer cell proliferation through specific molecular interactions.

Medicine

Research is ongoing to assess the therapeutic potential of this compound for treating various diseases. Its mechanism of action likely involves interaction with specific receptors or enzymes, potentially leading to altered biological responses.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different applications:

- Antiviral Activity : A study published in Journal of Medicinal Chemistry explored the structure-activity relationships of related compounds against flaviviruses like Zika and dengue, indicating that modifications to the aminomethyl group can enhance antiviral properties .

- Cardiovascular Research : Investigations into G protein-coupled receptors (GPCRs) have shown that similar compounds can influence cardiac function positively, suggesting potential applications in heart disease treatments .

- Material Science : The compound's stability and reactivity make it suitable for developing new materials with enhanced properties, such as improved chemical resistance or bioactivity.

Mechanism of Action

The mechanism of action of N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of acetamide derivatives is heavily influenced by substituents on the phenyl ring. Below is a comparative analysis:

Table 1: Substituent Profiles and Molecular Properties

Key Observations:

- Solubility: The hydrochloride salt in the target compound contrasts with neutral analogs (e.g., alachlor, cyanoacetamide derivatives), which may exhibit lower water solubility .

- Reactivity: Nitro groups (e.g., in ) confer higher electrophilicity compared to aminomethyl or methoxy groups, influencing stability and degradation pathways .

- Biological Activity: Chloro-substituted acetamides (e.g., alachlor) often target lipid biosynthesis in plants, while aminomethyl groups may interact with mammalian enzymes or receptors .

Pharmaceutical Analogs

Compounds like 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide hydrochloride () demonstrate anti-ulcer activity, highlighting the role of acetamide scaffolds in drug design. The target compound’s aminomethyl group could similarly engage in hydrogen bonding, enhancing binding to biological targets .

Agrochemical Derivatives

Chloro- and methoxy-substituted acetamides dominate herbicide applications (e.g., alachlor, pretilachlor). The target compound’s lack of chloro substituents may reduce herbicidal activity but broaden its safety profile for therapeutic use .

Stability and Degradation Pathways

- Photodegradation: Paracetamol derivatives, such as N-(3-chloro-4-hydroxyphenyl)acetamide, undergo photolysis to form toxic byproducts . The target compound’s aminomethyl group may alter UV sensitivity compared to nitro- or chloro-substituted analogs.

- Metabolic Transformation: S-Metolachlor transformation products () show that hydroxylation or methoxylation alters environmental persistence. The hydrochloride salt in the target compound may facilitate renal excretion, reducing bioaccumulation risks .

Biological Activity

N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 2-methoxybenzaldehyde and methylamine.

- Formation of Intermediate : A condensation reaction between 2-methoxybenzaldehyde and methylamine forms an intermediate compound.

- Reduction : This intermediate is reduced to yield 5-aminomethyl-2-methoxybenzylamine.

- Acetylation : Finally, acetylation of 5-aminomethyl-2-methoxybenzylamine produces the desired compound, which is then converted to its hydrochloride salt.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, derivatives of similar acetamides have demonstrated potent antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Effects

In vitro studies have shown that compounds related to this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line). For example, a related compound decreased cell viability by 55% at a concentration of 10 µM after three days of treatment .

Neuroprotective Effects

A study involving benzimidazole-containing acetamide derivatives, which share structural similarities with this compound, demonstrated neuroprotective effects in a rat model of ethanol-induced neurodegeneration. The treatment with these derivatives ameliorated oxidative stress and neuroinflammation, suggesting potential therapeutic applications for neurodegenerative diseases .

Anticonvulsant Activity

Another study focused on the anticonvulsant activity of new acetamide derivatives indicated that modifications to the acetamide structure could enhance biological activity. Although not directly tested on this compound, these findings highlight the importance of structural variations in determining pharmacological effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-Aminomethyl-2-methoxy-phenyl)-propionamide | Similar structure | Potentially similar antimicrobial properties |

| N-(5-Aminomethyl-2-methoxy-phenyl)-butyramide | Similar structure | Potentially similar anticancer effects |

This compound is unique due to its specific structure that imparts distinct chemical and biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodology :

- Step 1 : Start with 5-amino-2-methoxyphenyl precursors. React with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamide intermediate.

- Step 2 : Perform a coupling reaction with appropriate nucleophiles (e.g., substituted phenols) using potassium carbonate as a base to finalize the acetamide structure .

- Purification : Use column chromatography or recrystallization to isolate the hydrochloride salt. Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal formation .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

- Methodology :

- Solubility Testing : Conduct phase-solubility studies in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). The hydrochloride group increases aqueous solubility compared to the free base, critical for in vitro assays .

- Stability Analysis : Use HPLC to monitor degradation under accelerated conditions (e.g., 40°C/75% RH). Hydrolysis of the acetamide group may occur in acidic/basic media, requiring pH-controlled storage .

Advanced Research Questions

Q. How can researchers design experiments to identify the compound’s biological targets, such as GPCRs or enzymatic systems?

- Methodology :

- In Vitro Binding Assays : Use radioligand displacement assays (e.g., with [³H]-labeled antagonists) to screen for affinity toward GPCRs (e.g., serotonin or adrenergic receptors) .

- Enzymatic Inhibition Studies : Test against kinase or protease panels. Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity assays) .

- Computational Docking : Employ molecular docking software (AutoDock Vina) to predict binding poses in receptor crystal structures (e.g., PDB IDs for GPCRs) .

Q. How should researchers resolve contradictory data in pharmacological activity studies (e.g., varying IC₅₀ values across assays)?

- Methodology :

- Orthogonal Assays : Validate results using multiple techniques (e.g., SPR for binding kinetics vs. cell-based cAMP assays for functional activity) .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for variability in biological replicates. Control for batch effects in compound purity .

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation artifacts .

Q. What strategies can elucidate structure-activity relationships (SAR) for modifying the aminomethyl and methoxy groups?

- Methodology :

- Analog Synthesis : Replace the methoxy group with halogens (e.g., fluorine) or bulkier substituents (e.g., ethoxy) to assess steric/electronic effects .

- Activity Clustering : Group analogs by substituent type and correlate with bioactivity data (e.g., logP vs. IC₅₀) to identify critical pharmacophores .

- Table 1 : Example Modifications and Effects

| Substituent | Position | Effect on Activity |

|---|---|---|

| -OCH₃ | 2-aryl | Enhances solubility |

| -NHCH₃ | 5-aryl | Reduces metabolic clearance |

| -Cl | 2-aryl | Increases receptor affinity |

| Source: Adapted from acetamide derivative studies . |

Experimental Design Considerations

Q. What in vitro models are suitable for assessing the compound’s pharmacokinetic (PK) properties?

- Methodology :

- Caco-2 Permeability : Measure apical-to-basolateral transport to predict intestinal absorption. Use Papp values >1×10⁻⁶ cm/s as a benchmark .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) for metabolic stability .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., GPCRs) to confirm on-target effects .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling cascades (e.g., MAPK/ERK) post-treatment .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

- Methodology :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals .

- Bootstrap Resampling : Assess robustness of IC₅₀ estimates, especially with limited replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.